1,4,5,7-Tetrahydro-3H-2,6-benzodithionin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-Tetrahydro-3H-2,6-benzodithionin typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a dithiol with a suitable dihalide in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-Tetrahydro-3H-2,6-benzodithionin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4,5,7-Tetrahydro-3H-2,6-benzodithionin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds’ roles in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4,5,7-Tetrahydro-3H-2,6-benzodithionin exerts its effects involves its interaction with molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved often include redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
- 4A,9,10,10A-Tetrahydro-2,4 (1H,3H)-Phenanthrenedione
- 6,6-Dimethyl-3,4,5,6-Tetrahydro-1 (2H)-Pentalenone
- 4-(1,4,5,6-Tetrahydro-2-Pyrimidinyl)Phenol
- Diethyl 6,7-Dicyano-1,4,5,8-Tetrahydro-2,3-Naphthalenedicarboxylate
- Tetramethyl 1,4,5,8-Tetrahydro-2,3,6,7-Naphthalenetetracarboxylate
- Tetraethyl 1,4,5,8-Tetrahydro-2,3,6,7-Naphthalenetetracarboxylate
Uniqueness
1,4,5,7-Tetrahydro-3H-2,6-benzodithionin is unique due to its dual sulfur-containing rings, which impart distinct chemical reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
22887-74-7 |
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Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
3,4,5,7-tetrahydro-1H-2,6-benzodithionine |
InChI |
InChI=1S/C11H14S2/c1-2-5-11-9-13-7-3-6-12-8-10(11)4-1/h1-2,4-5H,3,6-9H2 |
InChI Key |
DMFMYCCQCSQPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC=CC=C2CSC1 |
Origin of Product |
United States |
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